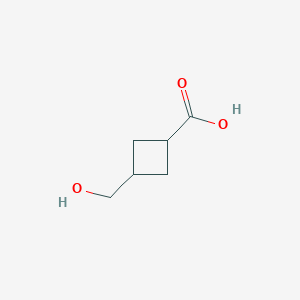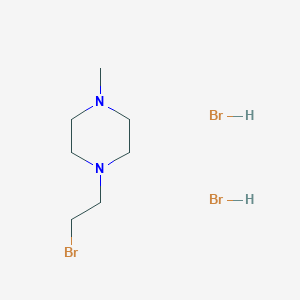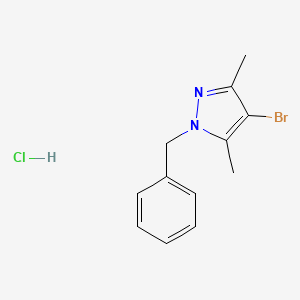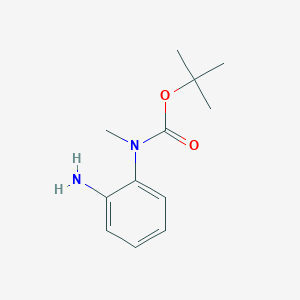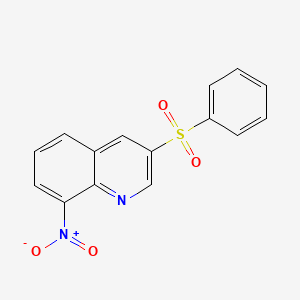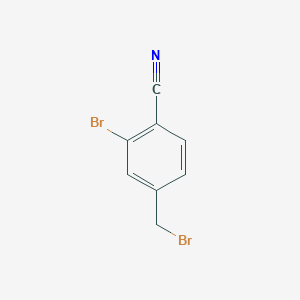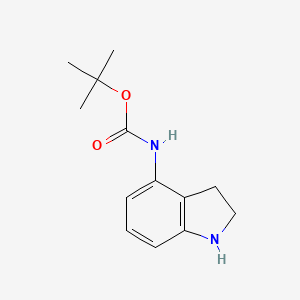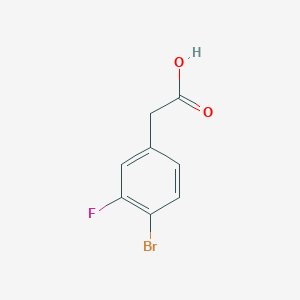
2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene
Vue d'ensemble
Description
“2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene” is a chemical compound with the molecular formula C11H6BrF3S . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene involves bromination of thiophene . It undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene” consists of a thiophene ring substituted with a bromine atom at the 2nd position and a 4-(trifluoromethyl)phenyl group at the 5th position .
Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene” include a molecular weight of 307.13 . It is a solid or liquid at room temperature .
Applications De Recherche Scientifique
Synthesis Methods
2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene has been synthesized through various methods, demonstrating its adaptability in chemical reactions. For instance, the Suzuki reaction has been employed for synthesizing 2-Bromo-2′-phenyl-5,5′-thiophene, offering a higher yield compared to the Negishi reaction (Wang, 2003). Additionally, the compound has been involved in the creation of novel 5-substituted-2,3-diarylthiophenes with significant anti-inflammatory properties (Tsuji et al., 1998).
Biological and Pharmaceutical Applications
A series of thiophene derivatives, including those involving 2-bromo-5-(4-(trifluoromethyl)phenyl)thiophene, have shown promising results in biological and pharmaceutical research. For example, some compounds have exhibited significant antimicrobial properties against bacterial strains and fungi (Mabkhot et al., 2017). Furthermore, certain thiophene derivatives have been studied for their anti-inflammatory and pharmacological properties, highlighting the compound's potential in medicinal applications (Tsuji et al., 1998).
Material Science and Engineering
In the field of material science, 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene has contributed to the development of various novel materials. Its derivatives have been used in the synthesis of poly(thiophene)s, which have applications in optoelectronics due to their enhanced solid-state emission properties (Li et al., 2002). Additionally, its role in the synthesis of new compounds for organic electronics, particularly as dielectric materials in organic thin-film transistors, has been explored (Sathyapalan et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3S/c12-10-6-5-9(16-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPSGQNWORRZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702992 | |
| Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene | |
CAS RN |
869540-85-2 | |
| Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




